molecular formula C7H18N2O B051265 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol CAS No. 2212-32-0

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

Cat. No. B051265
CAS RN: 2212-32-0
M. Wt: 146.23 g/mol
InChI Key: LSYBWANTZYUTGJ-UHFFFAOYSA-N
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Description

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is used as an organic building block in chemical synthesis . It finds applications in various fields such as textile lubricants, polishes, detergents, and in personal care products . In addition to this, it is used as a solvent for the removal of carbon dioxide from the gas stream .


Synthesis Analysis

This compound has been used in the preparation of new iron clusters . The synthesis of novel, symmetrical, tetrasubstituted metallophthalocyanines (cobalt, zinc, and copper) bearing four 2-{2-(dimethylamino)ethylamino}ethoxy units was reported .


Molecular Structure Analysis

The molecular formula of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is C7H18N2O . Its molecular weight is 146.23 .


Chemical Reactions Analysis

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol has been used in the preparation of new iron clusters . These include [Fe7O4(O2CPh)11(dmem)2], [Fe7O4(O2CMe)11(dmem)2], and [Fe6O2(OH)4(O2CBut)8(dmem)2] .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol include a density of 0.9±0.1 g/cm3, boiling point of 207.0±0.0 °C at 760 mmHg, vapour pressure of 0.1±0.8 mmHg at 25°C, enthalpy of vaporization of 51.6±6.0 kJ/mol, flash point of 66.0±19.0 °C, and index of refraction of 1.469 .

Scientific Research Applications

Safety And Hazards

The safety information available suggests that one should avoid release to the environment, remove ignition sources, use special care to avoid static electric charges, and avoid open flames and smoking . It is also recommended to evacuate unnecessary personnel, use personal protective equipment as required, and ventilate the area .

Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been mentioned above .

properties

IUPAC Name

2-[2-(dimethylamino)ethyl-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYBWANTZYUTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044875
Record name 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

CAS RN

2212-32-0
Record name 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2212-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[2-(dimethylamino)ethyl]methylamino]ethanol
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Record name 2-((2-(DIMETHYLAMINO)ETHYL)(METHYL)AMINO)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Tagiuri, M Mohamedali, A Henni - Journal of Chemical & …, 2016 - ACS Publications
The potentiometric titration method was used to measure pK a values of nine amines [2-(diisopropylamino)ethanol [2-DIPA], N,N,N′,N′-tetrakis(2-hydroxypropyl)ethylenediamine […
Number of citations: 61 pubs.acs.org
AM Funhoff, CF van Nostrum, GA Koning… - …, 2004 - ACS Publications
One of the crucial steps in gene delivery with cationic polymers is the escape of the polymer/DNA complexes (“polyplexes”) from the endosome. A possible way to enhance endosomal …
Number of citations: 350 pubs.acs.org
W Jiao, D Ma, M Lv, W Chen, H Wang, J Zhu… - Journal of Materials …, 2014 - pubs.rsc.org
A series of self n-doped fullerene ammonium derivatives have been synthesized and confirmed with electron paramagnetic resonance and conductivity measurements. The existence of …
Number of citations: 48 pubs.rsc.org
SM Uddin - 2011 - ourspace.uregina.ca
Molar heat capacity (Cp) has a direct link with temperature derivatives to basic thermodynamic functions such as enthalpy, entropy and Gibbs energy. Cp is also used to assess the …
Number of citations: 1 ourspace.uregina.ca
F Liu, X Chen, A Allali-Hassani, AM Quinn… - Journal of medicinal …, 2010 - ACS Publications
Protein lysine methyltransferase G9a, which catalyzes methylation of lysine 9 of histone H3 (H3K9) and lysine 373 (K373) of p53, is overexpressed in human cancers. Genetic …
Number of citations: 208 pubs.acs.org
H Fraij - 2023 - ourspace.uregina.ca
With the well-known fact on negatively impact of the human activities and the tremendously growth of industrial sectors and the increase in the global energy demand, the increase of …
Number of citations: 2 ourspace.uregina.ca
M Darji, A Manhas, SK Dash… - Industrial & Engineering …, 2023 - ACS Publications
Amine solvents are basic in nature and used for the absorption of acidic CO 2 . The dissociation constant of protonated amine solvents significantly influences their CO 2 absorption, and …
Number of citations: 0 pubs.acs.org
S Li, M Lei, M Lv, SE Watkins, Z Tan… - Advanced Energy …, 2013 - Wiley Online Library
Two [6, 6]-phenyl-C 61-butyric acid methyl ester (PCBM) derivatives with side-chain-attaching amine end groups, PCBDAN and PCBDANI, are synthesized. Both PCBDAN and …
Number of citations: 79 onlinelibrary.wiley.com
AM Tagiuri - 2019 - search.proquest.com
In many industrial processes such as in carbon capture, solvents play an important role, acting as a media for extraction of products or for chemical reactions. It is important to find more …
Number of citations: 4 search.proquest.com
A Maury-Micolier, L Huang, F Taillandier… - Building and …, 2023 - Elsevier
This paper aims to develop a Life Cycle Assessment-based methodology to assess and compare the potential burden shifting between indoor air quality and energy consumption, as …
Number of citations: 6 www.sciencedirect.com

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